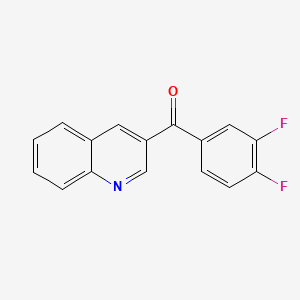

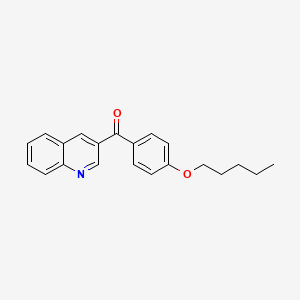

4-(4-Heptyloxybenzoyl)quinoline; 97%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Quinoline derivatives have demonstrated promising anticancer activity. Researchers have identified their potential as inhibitors of cancer cell growth and metastasis. These compounds interfere with key cellular processes, making them attractive candidates for drug development in oncology .

Antioxidant Activity

Quinolines exhibit antioxidant properties, protecting cells from oxidative stress and damage. Their ability to scavenge free radicals contributes to overall health and disease prevention. Researchers continue to explore their potential in combating oxidative-related disorders .

Anti-Inflammatory Effects

Inflammation is a common factor in various diseases. Quinoline derivatives possess anti-inflammatory properties, making them valuable for conditions such as arthritis, autoimmune disorders, and neuroinflammation. These compounds modulate inflammatory pathways and cytokine production .

Antimalarial Applications

Quinolines have a rich history in antimalarial drug development. Compounds like chloroquine and quinine are well-known examples. Researchers investigate novel quinoline derivatives to combat drug-resistant strains of malaria parasites .

Anti-SARS-CoV-2 Potential

During the COVID-19 pandemic, scientists explored quinoline-based compounds as potential inhibitors of the SARS-CoV-2 virus. These molecules target viral proteins and may contribute to therapeutic strategies against COVID-19 .

Antituberculosis Activity

Tuberculosis remains a global health challenge. Quinoline derivatives have shown antitubercular effects, inhibiting the growth of Mycobacterium tuberculosis. These compounds could enhance existing treatment regimens .

Zukünftige Richtungen

Quinolines have become important compounds because of their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . There are greater societal expectations that chemists should produce greener and more sustainable chemical processes . This suggests that future research may focus on developing more environmentally friendly synthesis methods for quinoline derivatives, including 4-(4-Heptyloxybenzoyl)quinoline.

Wirkmechanismus

Target of Action

Quinoline derivatives, which include this compound, have been reported to exhibit a broad spectrum of biological activities . They are known to interact with various enzymes and receptors in biological systems .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms of action . For instance, some quinoline derivatives have been found to inhibit tyrosine kinase, alkylating agents, cell cycle arrest, angiogenesis inhibition, apoptosis induction, cell migration disruption, targeting Bcl-2, and inhibition of antimitotic tubulin polymerization .

Biochemical Pathways

Quinoline derivatives are known to affect various biochemical pathways . For instance, some quinoline derivatives have been found to trigger HIV-1 IN multimerisation via binding to an allosteric site .

Pharmacokinetics

Quinoline derivatives are known to have various pharmacokinetic properties . For instance, they are known to have broad-spectrum activity and excellent tissue penetration .

Result of Action

Quinoline derivatives are known to have various effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(4-Heptyloxybenzoyl)quinoline. For instance, quinolones can form complexes with metal ions (Ca 2+, Mg 2+, Fe 3+, or Al 3+), making them more stable in environmental media .

Eigenschaften

IUPAC Name |

(4-heptoxyphenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO2/c1-2-3-4-5-8-15-26-21-13-11-18(12-14-21)23(25)20-16-19-9-6-7-10-22(19)24-17-20/h6-7,9-14,16-17H,2-5,8,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOWEJVIWMKXOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Heptyloxy)phenyl)(quinolin-3-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.